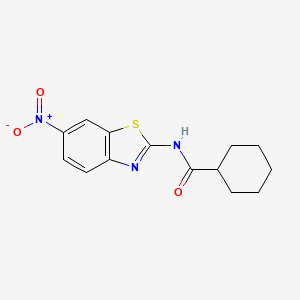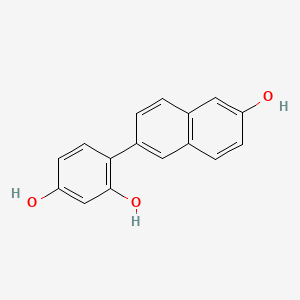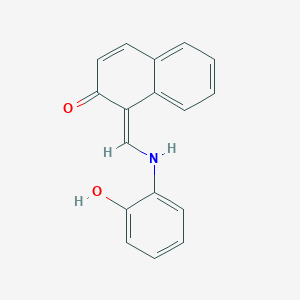
(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
what is '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium'? '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium' is an organic compound composed of a bromo-chloro-indol-3-yl group attached to a hydrogen phosphate group, and a 4-methylphenylazanium group. the use of '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium' The compound '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium' could be used in a variety of applications. It could be used as a pharmaceutical drug, as a dye or pigment, as a catalyst in chemical reactions, or as a reagent in analytical chemistry. It could also be used in organic synthesis as a starting material for the synthesis of other compounds. the chemistry of '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium' The chemical formula of (5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium is C17H14BrClN2O4P. This molecule is composed of a 5-bromo-4-chloro-1H-indol-3-yl group, which is an aromatic heterocyclic compound containing a ring of five atoms with one nitrogen atom and four carbon atoms, and a (4-methylphenyl)azanium group, which is an aromatic organic compound containing a ring of six atoms with one nitrogen atom and five carbon atoms. The molecule also contains one phosphate group, which consists of one phosphorus atom bonded to four oxygen atoms, and two hydrogen atoms. the biochemical/physical effects of '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium' 5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium is an organic compound that is not found in nature. It is not known to have any biochemical or physical effects. the benefits of '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium' This compound has a variety of potential benefits, including: 1. It can be used as a precursor in the synthesis of organic compounds, providing a convenient starting point for the production of a variety of other molecules. 2. It can act as a stabilizing agent, helping to ensure the integrity of the molecules it is used in. 3. It can act as a chelating agent, binding to metal ions and preventing them from catalyzing unwanted reactions. 4. It can be used as an intermediate in the production of pharmaceuticals, providing a safe and efficient way to produce active ingredients. 5. It can be used as a catalyst in a variety of chemical reactions, helping to speed up and improve the efficiency of the process. the related research of '(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium' The research related to the compound (5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium could include investigations into its structure, synthesis, chemical and physical properties, and biological activity. In terms of structure, research could focus on the bond lengths, angles, and other features of the compound. Synthesis research could investigate efficient and cost-effective methods for producing the compound. Chemical and physical property research could involve studying the compound's solubility, melting point, boiling point, reactivity, and other properties. Biological activity research could involve testing the compound's ability to interact with proteins, enzymes, and other molecules in the body.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
A study explored the synthesis of aryl bis(3'-O-acetylthymidin-5'-yl) phosphate derivatives, including 4-(methylsulfonyl)phenyl derivatives, to find a compound that hydrolyzes to bis(nucleosid-5'-yl) phosphate under physiological conditions. These compounds were evaluated for their antiherpesvirus effects, both in vitro and in vivo, suggesting potential use as prodrugs for antiviral therapies (Farrow et al., 1990).
Kinetic Study of Phosphate Esters
Mono and di-4 chloro, 3-methylphenyl phosphate esters were studied to understand their stability during hydrolysis, important for evaluating the eco-friendly nature of pesticides. The study used colorimetry and investigated the effect of various factors like ionic strength and temperature on the hydrolysis process (Teli et al., 2017).
Functionalized Monoaryl Phosphate Units
Research on 4-halo functionalized 2,6-diisopropyl phenyl phosphates, including chloro and bromo derivatives, focused on creating new structures for potential applications in materials science. These compounds showed interesting solid-state aggregation behavior and hydrogen bonding, which could be useful for designing new materials (Dar et al., 2015).
Screening for Phosphate-Accumulating Mutants
A method was demonstrated for screening mutants capable of accumulating inorganic polyphosphate, using 5-bromo-4-chloro-3-indolyl-phosphate. This technique is valuable for identifying bacterial strains that can efficiently remove phosphate from wastewater (Morohoshi et al., 2003).
Colorimetric Detection Systems
The redox couple 5-bromo-4-chloro-indolyl phosphate/nitroblue tetrazolium chloride is widely used for detecting and localizing alkaline phosphatase activity. This is particularly important in various biochemistry applications like Western and Southern blots or immunohistochemistry (Guder et al., 2000).
Eco-Friendly Gas Storage Media
Phosphate esters were synthesized and then transformed into novel phosphorus organic polymers. These polymers showed high gas storage capacity and physical-chemical stability, making them potential eco-friendly materials for gas storage applications (Ahmed et al., 2017).
Eigenschaften
CAS-Nummer |
6578-06-9 |
|---|---|
Produktname |
(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium |
Molekularformel |
C₁₅H₁₅BrClN₂O₄P |
Molekulargewicht |
433.62 g/mol |
IUPAC-Name |
(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium |
InChI |
InChI=1S/C8H6BrClNO4P.C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2-5H,8H2,1H3 |
InChI-Schlüssel |
QEIFSLUFHRCVQL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br |
Andere CAS-Nummern |
6578-06-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1663248.png)
![tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate](/img/structure/B1663249.png)
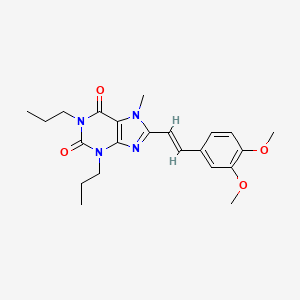
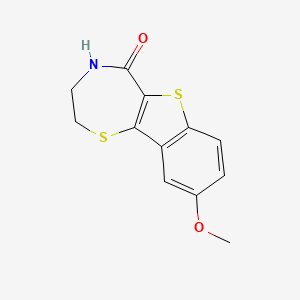
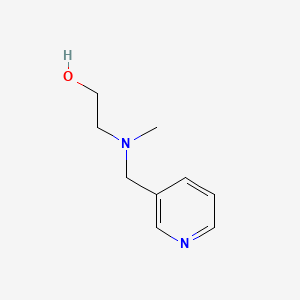
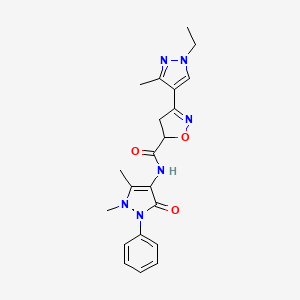
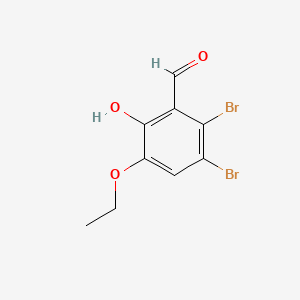
![[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1663260.png)
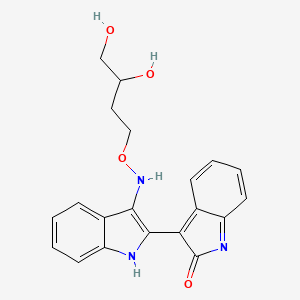
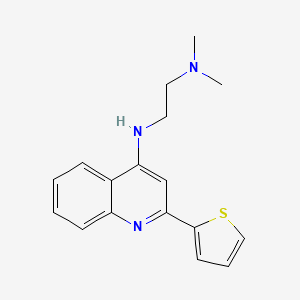
![2-[2-(diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B1663263.png)
